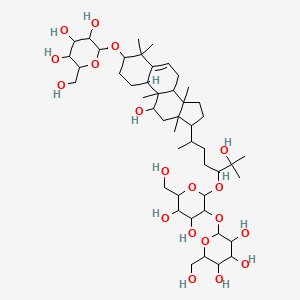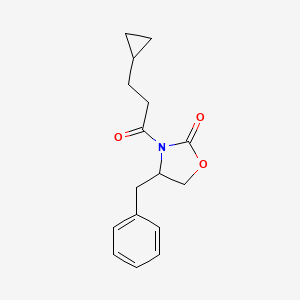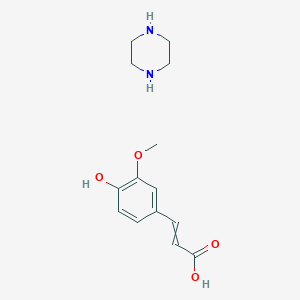
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Piperazine ferulate can be synthesized through a simplified procedure involving the reaction of ferulic acid with piperazine. This reaction typically occurs in a one-pot-one-step manner, without the need for protecting groups . The reaction conditions often involve the use of common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods
Industrial production of piperazine ferulate involves the ammoniation of 1,2-dichloroethane or ethanolamine, followed by the reaction with ferulic acid . This method ensures the large-scale production of the compound, making it readily available for clinical and research applications.
化学反应分析
Types of Reactions
Piperazine ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of piperazine ferulate, which can have different therapeutic properties and applications .
科学研究应用
Piperazine ferulate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the treatment of cardiovascular and kidney diseases, particularly diabetic nephropathy and chronic kidney disease
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
Piperazine ferulate exerts its effects through multiple biochemical pathways. It has anti-platelet and anti-fibrotic effects, and its mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1) and the stimulation of hypoxia-inducible factors (HIF-1α and HIF-2α) . These pathways play crucial roles in reducing fibrosis and promoting erythropoietin production, thereby protecting against kidney damage .
相似化合物的比较
Similar Compounds
Ferulic Acid: The parent compound of piperazine ferulate, known for its antioxidant properties.
Piperazine Derivatives: Other derivatives of piperazine, such as piperazine citrate and piperazine adipate, which have different therapeutic applications.
Uniqueness
Piperazine ferulate is unique due to its combined properties of ferulic acid and piperazine, making it particularly effective in treating cardiovascular and kidney diseases . Its ability to modulate multiple biochemical pathways sets it apart from other similar compounds .
属性
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIDFWDLOFXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
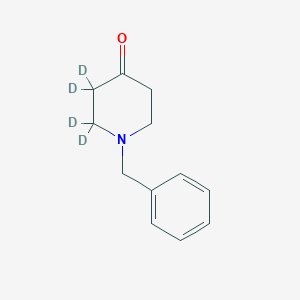
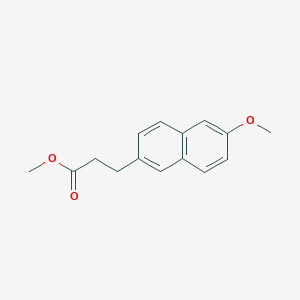
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)
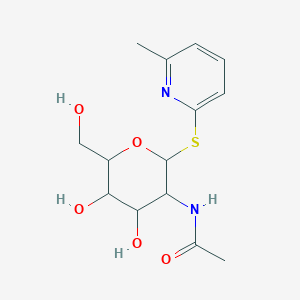


![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
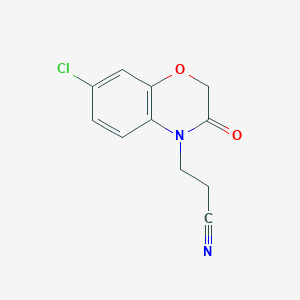
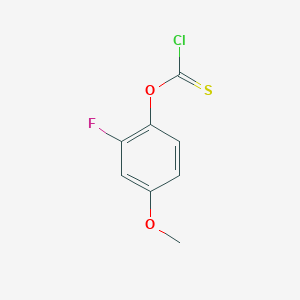
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
